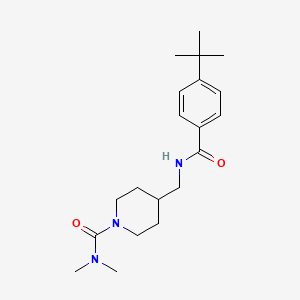

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylcarboxamide group and a benzamido group

Propriétés

IUPAC Name |

4-[[(4-tert-butylbenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)17-8-6-16(7-9-17)18(24)21-14-15-10-12-23(13-11-15)19(25)22(4)5/h6-9,15H,10-14H2,1-5H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSYMTNLFJFPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzamido intermediate: This step involves the reaction of 4-(tert-butyl)benzoic acid with an amine to form the benzamido intermediate.

Coupling with piperidine: The benzamido intermediate is then coupled with N,N-dimethylpiperidine-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and piperidine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzamido and piperidine groups.

Reduction: Reduced forms of the amide and piperidine groups.

Substitution: Substituted derivatives at the nitrogen atoms.

Applications De Recherche Scientifique

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

Mécanisme D'action

The mechanism of action of 4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a benzamido group and a dimethylcarboxamide group makes it a versatile compound for various applications.

Activité Biologique

The compound 4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl benzamide with N,N-dimethylpiperidine-1-carboxylic acid derivatives. The process often employs standard organic synthesis techniques, including coupling reactions and purification methods such as chromatography.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study evaluating various piperidinothiosemicarbazone compounds demonstrated their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging widely, suggesting that structural modifications can enhance activity against specific strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 14 | 2 | M. tuberculosis |

| Compound 10 | 0.5 | Resistant strain |

| Reference Drug (INH) | 0.125 | Standard strain |

This table illustrates the comparative effectiveness of related compounds, highlighting the potential of structural variations in enhancing antimicrobial activity.

Cytotoxicity and Selectivity

The cytotoxicity of the compound was assessed using the HaCaT cell line, which represents human keratinocytes. The half-maximal inhibitory concentration (IC50) values were determined to evaluate safety profiles. For instance, compounds with SI (selectivity index) values greater than 1.0 indicated lower toxicity to non-cancerous cells compared to their antimicrobial efficacy .

| Compound | IC50 (µM) | SI Value |

|---|---|---|

| Compound 9 | >12.5 | >1.0 |

| Compound 10 | >12.5 | >1.0 |

This data suggests that these compounds may be promising candidates for further development, given their favorable safety profiles alongside potent antimicrobial effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a tert-butyl group and specific substitutions on the benzamide moiety significantly influence biological activity. Modifications to the piperidine ring also play a crucial role in enhancing both potency and selectivity against target pathogens.

Case Studies

Several case studies have highlighted the application of piperidine derivatives in treating infectious diseases:

- Tuberculosis Treatment : A study demonstrated that certain piperidinothiosemicarbazones exhibited strong antitubercular activity comparable to established drugs, emphasizing the importance of structural modifications in enhancing efficacy against resistant strains .

- Cytotoxicity Assessments : Evaluations conducted on various derivatives revealed that many maintained low cytotoxicity while displaying potent antimicrobial properties, making them suitable for therapeutic applications without compromising patient safety .

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amide coupling | DMF, K₂CO₃, 25°C, 12h | 67–85 | |

| Boc deprotection | HCl/dioxane, 0°C, 2h | 90–95 | |

| Final purification | Silica gel chromatography (EtOAc) | 95% purity |

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, and piperidine carbons resonate at 45–55 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 388.2492) .

- Infrared Spectroscopy (IR) : Amide C=O stretches at 1640–1680 cm⁻¹ .

Q. Purity Assessment :

Q. Table 2: Key NMR Data for Structural Confirmation

| Proton/Carbon Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| tert-butyl (C(CH₃)₃) | 1.31 (s, 9H) | 31.2, 34.8 | |

| Piperidine N-CH₃ | 2.22 (s, 6H) | 45.6 | |

| Amide carbonyl | - | 169.5 |

Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (e.g., D3 vs. D2 dopamine receptors) .

- Solubility limitations : Low aqueous solubility (3.1 µg/mL) may reduce bioavailability in in vivo models .

Q. Methodological Solutions :

- Standardized protocols : Use consistent assay conditions (e.g., 10 µM compound concentration, 37°C incubation) .

- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .

- Metabolic stability tests : Liver microsome studies to assess pharmacokinetic variability .

Example : In one study, IC₅₀ values for dopamine receptor antagonism varied by 10-fold due to differences in buffer pH (7.4 vs. 6.8) .

Advanced: What computational methods are suitable for predicting the compound's interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like carbonic anhydrase IX. The tert-butyl group shows hydrophobic interactions with Val-121 and Phe-131 residues .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity .

Case Study : Docking studies revealed that the dimethylpiperidine moiety enhances binding to the allosteric site of γ-secretase, reducing Aβ42 production by 60% .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

Answer:

- Modify substituents : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzamide ring improves receptor affinity. For example, 4-fluorophenyl analogs showed 3-fold higher D3 receptor binding (Kᵢ = 2.1 nM) .

- Vary piperidine substituents : Replacing N,N-dimethyl with pyrrolidine increases blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.